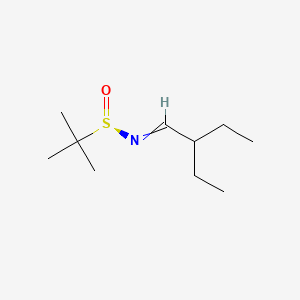
(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide is an organic compound with a unique structure that includes a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 2-ethylbutanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted sulfinamide derivatives.
Scientific Research Applications
(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The imine bond can also participate in various chemical reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylbutylidene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-(2-ethylbutylidene)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
(R)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H21NOS/c1-6-9(7-2)8-11-13(12)10(3,4)5/h8-9H,6-7H2,1-5H3/t13-/m1/s1 |
InChI Key |
PSJFPPRHFJNTHZ-CYBMUJFWSA-N |
Isomeric SMILES |
CCC(CC)C=N[S@](=O)C(C)(C)C |
Canonical SMILES |
CCC(CC)C=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















